

# Cysteine Monohydrate in Aqueous Solutions: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: Cysteine monohydrate

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This in-depth technical guide provides a comprehensive overview of the solubility and stability of **cysteine monohydrate** in aqueous solutions. Understanding these core physicochemical properties is critical for the effective formulation, handling, and application of cysteine-containing solutions in research and pharmaceutical development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

## Solubility of Cysteine Monohydrate

**Cysteine monohydrate**'s solubility in aqueous solutions is significantly influenced by both temperature and pH. As a zwitterionic amino acid, its solubility is lowest near its isoelectric point ( $pI \approx 5.1$ ) and increases substantially in more acidic or alkaline conditions.<sup>[1][2]</sup> The hydrochloride salt form of L-cysteine offers enhanced solubility compared to the free amino acid.<sup>[1]</sup>

## Solubility in Water at Various Temperatures

The solubility of L-cysteine in water generally increases with temperature. While extensive datasets for the monohydrate form are not readily available in a consolidated format, the trend for L-cysteine provides a strong indication of this behavior.

Temperature (°C)	Solubility of L-Cysteine ( g/100 mL)
20	16.0[3]
25	28.0[3]

Table 1: Solubility of L-Cysteine in Water at Different Temperatures.

It has also been reported that L-cysteine hydrochloride monohydrate is highly soluble in water, with a value as high as 650 mg/mL at 20°C.[1][2] Another source indicates a solubility of 1 M at 20°C for L-cysteine hydrochloride monohydrate, which corresponds to approximately 175.6 g/L.

## Influence of pH on Solubility

The pH of the aqueous solution is a critical determinant of **cysteine monohydrate** solubility. The protonation state of the amino and carboxyl groups, as well as the thiol side chain, dictates the molecule's net charge and its interaction with water molecules. Dissolving L-cysteine hydrochloride monohydrate in acidic (pH < 2) or alkaline (pH > 8) conditions significantly improves its solubility.[1][2]

While a comprehensive table for **cysteine monohydrate** is not available, data for the closely related L-cystine (the oxidized dimer of cysteine) clearly illustrates the pH-dependent solubility profile typical for such amino acids.

pH	Solubility of L-Cystine (mol/dm <sup>3</sup> )
1.00	0.02365
1.41	0.00617
1.93	0.00212
2.47	0.00116
4.16	0.00085
5.50	0.00084
7.00	0.00085
9.28	0.00087

Table 2: Experimentally determined solubilities of L-cystine in aqueous solutions without added salt at 25°C as a function of pH.[\[4\]](#) This table illustrates the general trend of amino acid solubility being lowest near the isoelectric point and increasing at more acidic or basic pH values.

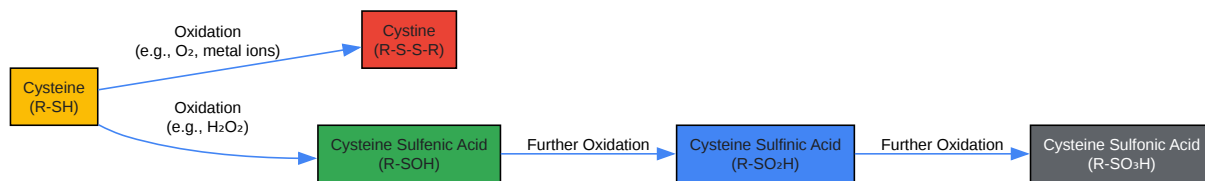
## Stability of Cysteine Monohydrate in Aqueous Solutions

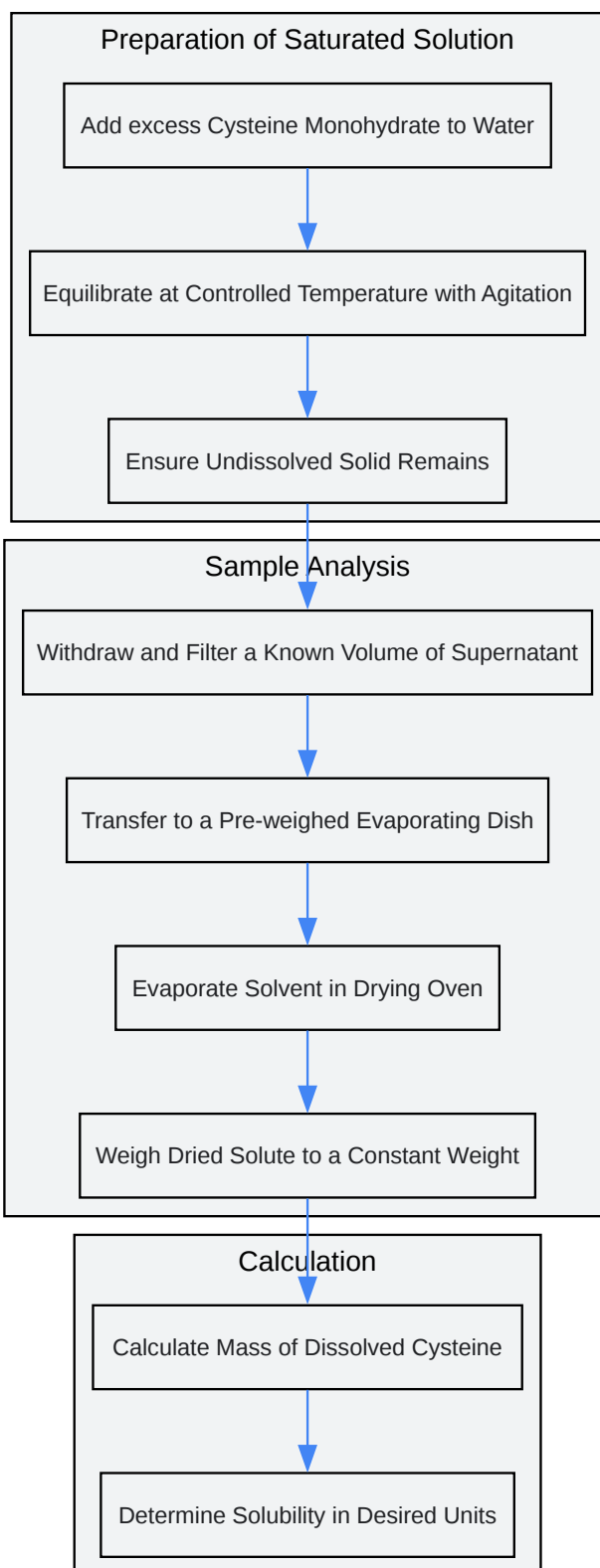
The primary route of degradation for cysteine in aqueous solutions is oxidation, particularly the formation of the disulfide-linked dimer, L-cystine.[\[1\]](#)[\[2\]](#) L-cystine is significantly less soluble than cysteine at neutral pH and can precipitate out of solution.[\[1\]](#) This oxidation is accelerated by several factors, including:

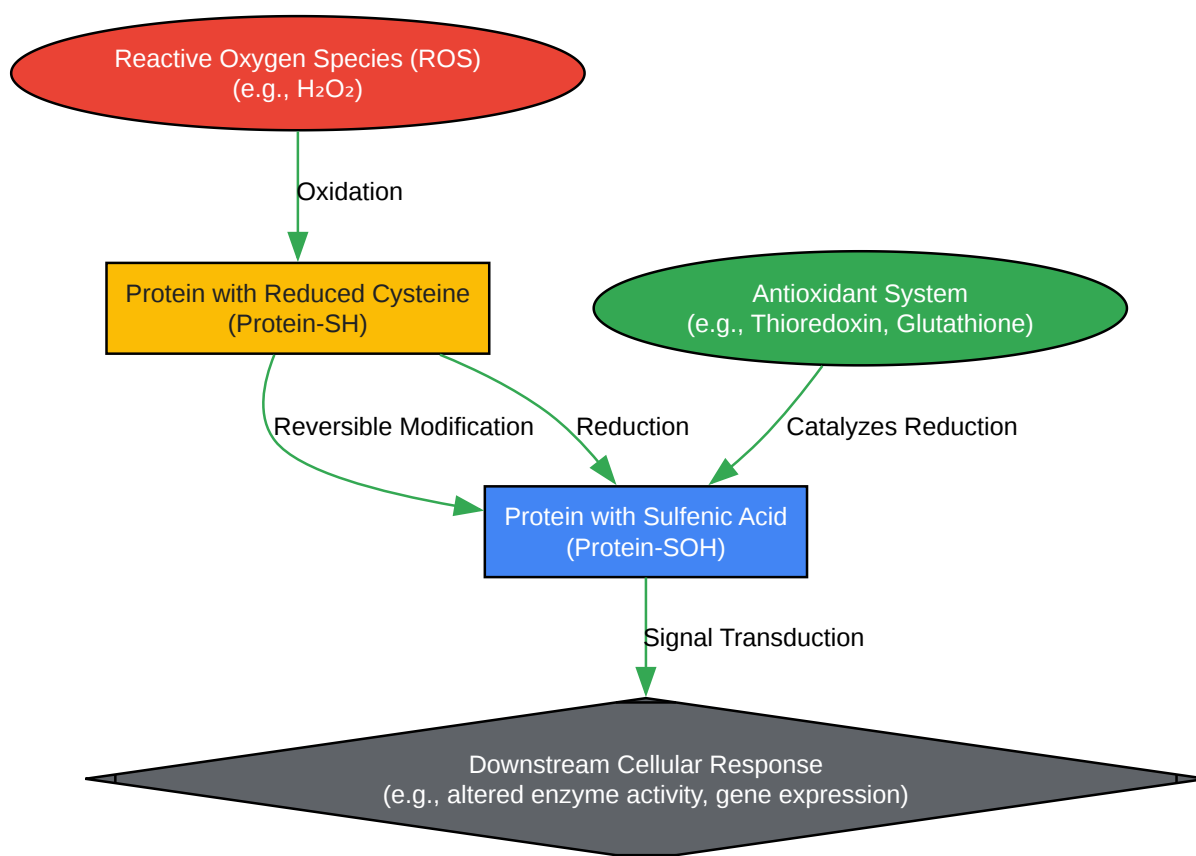
- pH: The rate of oxidation increases at neutral to alkaline pH.[\[3\]](#)[\[5\]](#) Cysteine is more stable in acidic solutions.[\[3\]](#)[\[6\]](#)
- Presence of Oxygen: Dissolved oxygen is a key oxidant.[\[1\]](#)
- Metal Ions: Trace metal ions, such as copper ( $\text{Cu}^{2+}$ ), can catalyze the oxidation process.[\[7\]](#)

## Degradation Pathways

The thiol group of cysteine is highly reactive and susceptible to oxidation. The initial and most common oxidation product is cystine. Further oxidation can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO<sub>2</sub>H), and sulfonic (R-SO<sub>3</sub>H) acids.[\[8\]](#)







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